molecular formula C11H12N2O B1588264 3-Morpholin-4-ylbenzonitrile CAS No. 204078-31-9

3-Morpholin-4-ylbenzonitrile

Cat. No. B1588264
M. Wt: 188.23 g/mol
InChI Key: OQRDPCPTEDSJHU-UHFFFAOYSA-N
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Patent
US06127541

Procedure details

3-Cyanophenol (1.77 g, 14.9mmol) and triethylamine (6.30 ml, 45.2 mmol) were dissolved in methylene chloride (75 ml) and stirred at -10° C. in an argon gas atmosphere. A solution of trifluoroacetic anhydride (3.79 ml, 22.5 mmol) dissolved in methylene chloride (15 ml) was added dropwise thereto, and after the addition was completed, the mixture was stirred for 1.5 hours. After the reaction was completed, the solvent was removed under reduced pressure, and an aqueous solution of sodium hydrogen carbonate was added to the resulting concentrated residue and the mixture was extracted with methylene chloride. The organic layer was washed with a saturated aqueous sodium chloride solution and dried over sodium sulfate. The drying agent was filtered off and the filtrate was concentrated. The resulting concentrated residue was purified by silica gel column chromatography (chloroform/methanol=100) to give oily substances. The resulting oily substances were dissolved in acetonitrile (40 ml). Morpholine (33.0 ml, 378 mmol) was added thereto and the mixture was stirred for 3 days under heating at reflux. The solvent and unreacted reagents were distilled off under reduced pressure, water was added to the concentrated residue, and the mixture was extracted with chloroform. The organic layer was dried (over sodium sulfate), the drying agent was filtered off, and the filtrate was concentrated. The resulting concentrated filtrate was purified by silica gel column chromatography (eluent: chloroform/hexane=1/2) to give the title compound (0.74 g, 26%) as oily substances.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.79 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
26%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5](O)[CH:6]=[CH:7][CH:8]=1)#[N:2].C(N(CC)CC)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[NH:30]1[CH2:35][CH2:34][O:33][CH2:32][CH2:31]1>C(Cl)Cl.C(#N)C>[O:33]1[CH2:34][CH2:35][N:30]([C:5]2[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=2)[C:1]#[N:2])[CH2:31][CH2:32]1

Inputs

Step One
Name
Quantity
1.77 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)O
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.79 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
33 mL
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred at -10° C. in an argon gas atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
an aqueous solution of sodium hydrogen carbonate was added to the resulting concentrated residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting concentrated residue was purified by silica gel column chromatography (chloroform/methanol=100)
CUSTOM
Type
CUSTOM
Details
to give oily substances
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
DISTILLATION
Type
DISTILLATION
Details
The solvent and unreacted reagents were distilled off under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the concentrated residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (over sodium sulfate)
FILTRATION
Type
FILTRATION
Details
the drying agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting concentrated filtrate was purified by silica gel column chromatography (eluent: chloroform/hexane=1/2)

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.